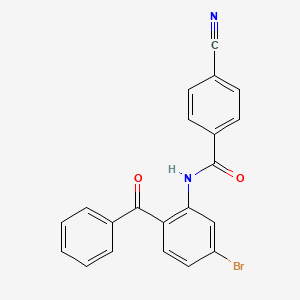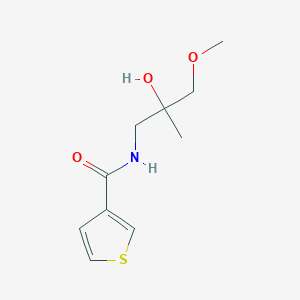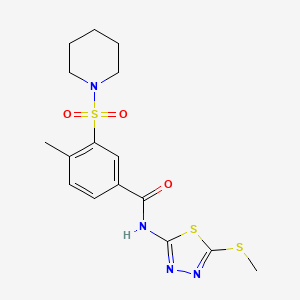![molecular formula C18H17NO4S2 B2855733 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034257-63-9](/img/structure/B2855733.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions. An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
In heteroaryl chalcones, which include benzo[b]thiophene, the molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis
Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .Physical And Chemical Properties Analysis
Benzo[b]thiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .Scientific Research Applications
Ocular Hypotensive Activity
Derivatives of benzo[b]thiophene-2-sulfonamide, including compounds related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide, have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, showing promise in the treatment of glaucoma. Among these compounds, 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester were identified as particularly potent ocular hypotensive agents, leading to their selection for clinical evaluation due to their efficacy in lowering intraocular pressure in glaucoma models (Graham et al., 1989).
Antimicrobial Activity
Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, structurally akin to this compound, have demonstrated significant in vitro activity against a range of bacterial and mycobacterial species. These compounds showcased notable efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with the most active compound being 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide. Their effectiveness underscores the potential of such sulfonamides in addressing antimicrobial resistance (Krátký et al., 2012).
Synthesis and Utility in Organic Chemistry
Hydroxybenzo[b]thiophene derivatives, which include compounds like this compound, are recognized for their role as intermediates in the synthesis of condensed sulfur heterocycles. These derivatives facilitate the regiocontrolled introduction of substituents through directed metallation, highlighting their importance in organic synthesis and the development of pharmacologically active compounds (Wahidulla & Bhattacharjee, 2013).
Mechanism of Action
While the mechanism of action for your specific compound is not available, it’s worth noting that benzothiophene-based drugs such as raloxifene and zileuton have specific mechanisms of action. For example, raloxifene is used for the treatment of breast cancer and zileuton blocks leukotriene synthesis by inhibiting 5-lipoxygenase .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c20-16(15-11-24-18-4-2-1-3-14(15)18)10-19-25(21,22)13-5-6-17-12(9-13)7-8-23-17/h1-6,9,11,16,19-20H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGMCPXIUQLEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol](/img/structure/B2855651.png)
![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2855652.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2855654.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2855655.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2855656.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2855662.png)


![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2855667.png)
![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/no-structure.png)

